![molecular formula C11H10N2O3 B1525723 (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine CAS No. 885273-58-5](/img/structure/B1525723.png)
(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine
Overview
Description
“(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine” is a chemical compound with the molecular formula C11H10N2O3 . It is a research-use-only product . The compound appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, a compound with a similar benzo[d][1,3]dioxol-5-yl moiety, has been reported . The structure consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .
Physical And Chemical Properties Analysis
“(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine” is a yellow solid . It has a molecular weight of 218.21 .
Scientific Research Applications
Flavouring Substance
The benzo[d][1,3]dioxol-5-yl group has been reported for use as a flavouring substance in specific food categories. It is chemically synthesized and not reported to occur naturally .
Anticancer Activity
Compounds with the benzo[d][1,3]dioxol-5-yl group have been designed and synthesized for their antiproliferative activity against various cancer cell lines such as CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) .
Pharmacological Applications
Organoselenides and benzo[d][1,3]dioxole derivatives have been synthesized for their potential pharmacological applications, building upon previous studies that highlight their significance .
Antitumor Activities
Novel compounds containing the benzo[d][1,3]dioxol-5-ylmethyl group have been synthesized and evaluated for their antitumor activities against various cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
Future Directions
Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and potential applications of “(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine”. As it is a research-use-only product , further studies could explore its potential uses in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may similarly affect microtubule dynamics, thereby influencing a variety of downstream cellular processes.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine may have similar effects.
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSXFKUYPGQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722943 | |
Record name | 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine | |
CAS RN |
885273-58-5 | |
Record name | 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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